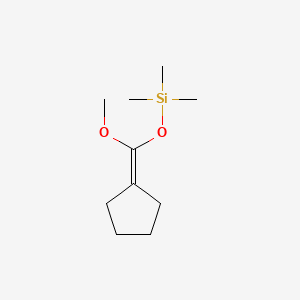
(Cyclopentylidene(methoxy)methoxy)trimethylsilane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Cyclopentylidene(methoxy)methoxy)trimethylsilane is a specialized organosilicon compound It is characterized by the presence of a cyclopentylidene group, a methoxy group, and a trimethylsilane group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Cyclopentylidene(methoxy)methoxy)trimethylsilane typically involves the reaction of cyclopentylidene with methoxytrimethylsilane under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yield and purity of the compound.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and efficiency. The use of advanced catalytic systems and automated reaction monitoring can further enhance the scalability and reproducibility of the synthesis.
Chemical Reactions Analysis
Types of Reactions
(Cyclopentylidene(methoxy)methoxy)trimethylsilane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.
Reduction: Reduction reactions can lead to the formation of silanes with different substituents.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like alkoxides. The reactions are typically carried out under anhydrous conditions to prevent hydrolysis of the silicon-oxygen bond.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanols, while substitution reactions can produce a variety of functionalized silanes.
Scientific Research Applications
(Cyclopentylidene(methoxy)methoxy)trimethylsilane has several applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds.
Biology: The compound can be used in the modification of biomolecules to enhance their stability and functionality.
Industry: It is employed in the production of advanced materials, such as coatings and adhesives, due to its hydrophobic properties.
Mechanism of Action
The mechanism of action of (Cyclopentylidene(methoxy)methoxy)trimethylsilane involves the interaction of its silicon-containing moiety with various molecular targets. The trimethylsilane group can stabilize reactive intermediates through hyperconjugation, facilitating the formation of new chemical bonds. Additionally, the methoxy group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and selectivity.
Comparison with Similar Compounds
Similar Compounds
Methoxytrimethylsilane: Similar in structure but lacks the cyclopentylidene group.
Ethoxytrimethylsilane: Contains an ethoxy group instead of a methoxy group.
Dimethoxydimethylsilane: Features two methoxy groups and two methyl groups attached to silicon.
Uniqueness
(Cyclopentylidene(methoxy)methoxy)trimethylsilane is unique due to the presence of the cyclopentylidene group, which imparts distinct steric and electronic properties. This makes it a valuable reagent in synthetic chemistry, offering different reactivity patterns compared to other similar compounds.
Biological Activity
(Cyclopentylidene(methoxy)methoxy)trimethylsilane is a silane compound with potential biological activity. This article reviews its biological properties, mechanisms of action, and relevant case studies, synthesizing findings from various research studies to provide a comprehensive overview.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a cyclopentylidene group attached to methoxy and trimethylsilane functionalities, which may contribute to its reactivity and biological interactions.
Mechanisms of Biological Activity
Research indicates that silanes can exhibit diverse biological activities, including:
- Antitumor Activity : Certain silane compounds have demonstrated cytotoxic effects against cancer cell lines. For instance, compounds similar in structure to this compound have been shown to inhibit the growth of HeLa cells and EHRLICH ascites carcinoma with relatively low toxicity .
- Enzyme Inhibition : Silanes can interact with various enzymes, potentially acting as inhibitors. The mechanism often involves nucleophilic displacement reactions, where the silane group displaces other functional groups in substrates .
Case Studies
-
Cytotoxicity Assessment :
A study assessed the cytotoxic effects of several silane derivatives, including those structurally related to this compound. Results indicated significant inhibition of cell proliferation in cancer cell lines, suggesting potential for development as anticancer agents . -
Enzyme Interaction Studies :
Research focused on the interaction of silanes with glyoxalase enzymes showed that certain derivatives could inhibit glyoxalase I activity, leading to increased levels of toxic metabolites in cells. This inhibition could be leveraged for therapeutic applications in cancer treatment .
Data Tables
| Biological Activity | Compound | Cell Line Tested | IC50 Value (µM) | Mechanism |
|---|---|---|---|---|
| Cytotoxicity | COTC | HeLa | 15 | Nucleophilic Displacement |
| Enzyme Inhibition | Silane A | EHRLICH | 25 | Glyoxalase I Inhibition |
Properties
Molecular Formula |
C10H20O2Si |
|---|---|
Molecular Weight |
200.35 g/mol |
IUPAC Name |
[cyclopentylidene(methoxy)methoxy]-trimethylsilane |
InChI |
InChI=1S/C10H20O2Si/c1-11-10(12-13(2,3)4)9-7-5-6-8-9/h5-8H2,1-4H3 |
InChI Key |
AYEWIZSIBZIHCU-UHFFFAOYSA-N |
Canonical SMILES |
COC(=C1CCCC1)O[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















